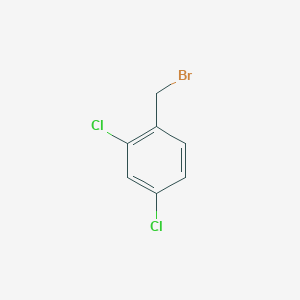

2,4-Dichlorobenzyl bromide

Vue d'ensemble

Description

2,4-Dichlorobenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is used in the preparation of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl bromide involves various chemical reactions. One of the methods includes the use of a NaBrO3/HBr bromine generator in continuous flow mode. The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor.Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl bromide consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The exact mass of the molecule is 237.89517 g/mol .Chemical Reactions Analysis

2,4-Dichlorobenzyl bromide undergoes various chemical reactions. For instance, it can be used in the preparation of potent epoxide hydrolase inhibitors . It has also been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl bromide has a molecular weight of 239.92 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 260.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 48.7±0.3 cm3 and a polar surface area of 0 Ų .Applications De Recherche Scientifique

1. Water Treatment and Disinfection Byproducts

- Haloacetic Acid Formation : Bromide ions, including those from 2,4-dichlorobenzyl bromide, influence the formation of haloacetic acids (HAAs) during water chlorination and chloramination. This reaction is significant in both surface and groundwater treatment processes (Cowman & Singer, 1996).

- Disinfection Byproducts : Chlorination of drinking water with bromide presence can generate various halogenated disinfection byproducts. The concentration of bromide affects the speciation and formation of these byproducts, including new aromatic halogenated compounds (Pan & Zhang, 2013).

2. Analytical and Environmental Chemistry

- Vibrational Spectroscopy Studies : A comprehensive study involving vibrational spectroscopy and theoretical analysis of 2-bromo-1, 4-dichlorobenzene, a closely related compound, offers insights into its electronic properties and interactions with water molecules, useful in environmental chemistry (Vennila et al., 2018).

- Electrochemical Sensing : The development of an electrochemical sensor based on carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan for the detection of 2,4-dichlorophenol highlights a novel application in environmental monitoring (Yu et al., 2016).

3. Chemical Synthesis and Catalysis

- Dye Intermediate Synthesis : The synthesis of sodium bromide acid dye intermediates, using processes such as bromination and sulfonation, demonstrates the role of bromide compounds in the industrial production of dyes (Yingtang, 2010).

- Photocatalytic Oxidation : A study on the photocatalytic oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor showcases innovative approaches in green chemical synthesis (Liu et al., 2022).

4. Molecular and Biological Studies

- Nuclear Quadrupole Resonance (NQR) Studies : The study of crystal structures and molecular conformations in chloral hemiacetals, including a 2,4-dichlorobenzyl derivative, using NQR provides insights into molecular interactions important in biological and pharmaceutical research (Hashimoto et al., 1994).

Safety and Hazards

2,4-Dichlorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Mécanisme D'action

Target of Action

Its close relative, 2,4-dichlorobenzyl alcohol, is known to be a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges .

Mode of Action

It is likely to share similar properties with 2,4-dichlorobenzyl alcohol, which has a direct virucidal effect on certain viruses . The bromide group may enhance the lipophilicity of the compound, potentially altering its interaction with biological targets.

Biochemical Pathways

Given its structural similarity to 2,4-dichlorobenzyl alcohol, it may interfere with the metabolic processes of bacteria and viruses, leading to their death .

Result of Action

Based on its structural similarity to 2,4-dichlorobenzyl alcohol, it is likely to have antiseptic properties, killing bacteria and viruses associated with mouth and throat infections .

Propriétés

IUPAC Name |

1-(bromomethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQSFFFIREZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450963 | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzyl bromide | |

CAS RN |

20443-99-6 | |

| Record name | 2,4-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

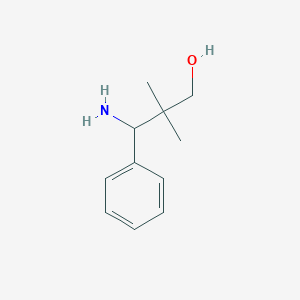

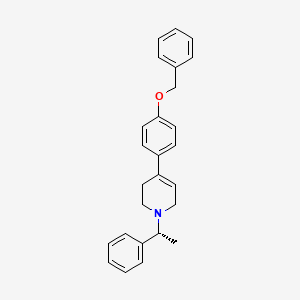

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,4-dichlorobenzyl bromide in the synthesis of lonidamine?

A: 2,4-Dichlorobenzyl bromide serves as a crucial intermediate in the synthesis of lonidamine. The research paper describes a synthetic route where 2,4-dichlorobenzyl bromide is reacted with 1H-indazole-3-carboxylic acid to yield lonidamine. [] This reaction likely involves a nucleophilic substitution, where the carboxylic acid group of 1H-indazole-3-carboxylic acid attacks the benzylic carbon of 2,4-dichlorobenzyl bromide, leading to the formation of an ester bond and the final lonidamine molecule.

Q2: How is 2,4-dichlorobenzyl bromide prepared in the context of this synthesis?

A: The research outlines the synthesis of 2,4-dichlorobenzyl bromide from readily available starting materials. 2,4-Dichlorotoluene undergoes a radical bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. [] This reaction selectively brominates the benzylic position of 2,4-dichlorotoluene, yielding the desired 2,4-dichlorobenzyl bromide for subsequent use in lonidamine synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)